molecular formula C19H26N2O3S B603442 4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 1241325-56-3

4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B603442
CAS No.: 1241325-56-3
M. Wt: 362.5g/mol
InChI Key: UZSIJSWRCGXIJY-UHFFFAOYSA-N
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Description

4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a butoxy group, a propan-2-yl group, and a pyridin-3-ylmethyl group attached to a benzene ring with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes may include:

    Nitration and Reduction: Introducing nitro groups to the benzene ring followed by reduction to amines.

    Sulfonation: Adding sulfonic acid groups to the benzene ring.

    Alkylation: Introducing the butoxy and propan-2-yl groups through alkylation reactions.

    Coupling Reactions: Attaching the pyridin-3-ylmethyl group using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the pyridin-3-ylmethyl group, which may reduce its biological activity.

    3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide: Lacks the butoxy group, potentially affecting its solubility and reactivity.

    4-butoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide: Lacks the propan-2-yl group, which may alter its steric properties and interactions with molecular targets.

Uniqueness

The unique combination of functional groups in 4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide provides it with distinct chemical and biological properties. The presence of the butoxy, propan-2-yl, and pyridin-3-ylmethyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1241325-56-3

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5g/mol

IUPAC Name

4-butoxy-3-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C19H26N2O3S/c1-4-5-11-24-19-9-8-17(12-18(19)15(2)3)25(22,23)21-14-16-7-6-10-20-13-16/h6-10,12-13,15,21H,4-5,11,14H2,1-3H3

InChI Key

UZSIJSWRCGXIJY-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C

Origin of Product

United States

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